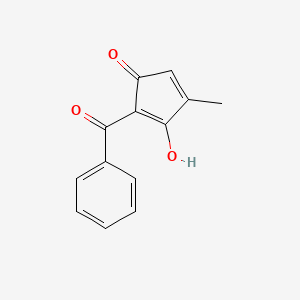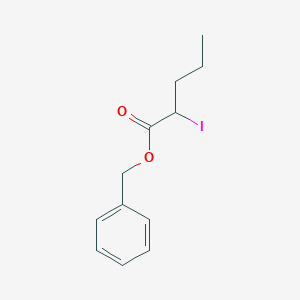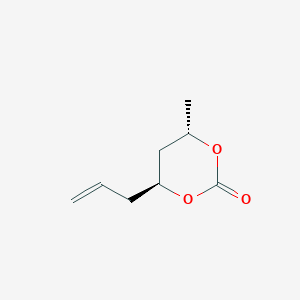![molecular formula C19H13ClO2 B14190229 4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one CAS No. 923026-44-2](/img/structure/B14190229.png)
4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one is an organic compound that features a chlorophenyl group, a phenylpropynyl ether, and a butynone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzene, undergoes a halogenation reaction to introduce the chlorine atom.
Alkyne Formation: The phenylpropynyl group is introduced through a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Etherification: The phenylpropynyl ether is formed by reacting the alkyne with an appropriate alcohol under basic conditions.
Butynone Formation: The final step involves the formation of the butynone structure through a carbonylation reaction, where the intermediate is treated with carbon monoxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and carbonyl groups, leading to the formation of epoxides, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane, and the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, osmium tetroxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon, or chemical reduction using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Epoxides, ketones, carboxylic acids.
Reduction: Alkenes, alkanes, alcohols.
Substitution: Amino, thio, or alkoxy derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand or substrate in catalytic reactions.
Biology
Biochemistry: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Drug Development: Investigated for its potential as an active pharmaceutical ingredient or a lead compound in medicinal chemistry.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or nanomaterials.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-2-YN-2-one: Similar structure but with a different position of the carbonyl group.
4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-3-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness
4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.
特性
CAS番号 |
923026-44-2 |
|---|---|
分子式 |
C19H13ClO2 |
分子量 |
308.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-1-(3-phenylprop-2-ynoxy)but-3-yn-2-one |
InChI |
InChI=1S/C19H13ClO2/c20-18-11-8-17(9-12-18)10-13-19(21)15-22-14-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12H,14-15H2 |
InChIキー |
QVPXCGASSMJWEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CCOCC(=O)C#CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester](/img/structure/B14190162.png)





![{2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14190190.png)
![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)




